In Vivo Tolerability: 3'-Deoxykanamycin C Exhibits >11-fold Higher Oral LD₅₀ than Tobramycin Sulfate in Mice
3'-Deoxykanamycin C (Antibiotic 535) demonstrates significantly lower acute toxicity compared to tobramycin, its closest clinical 3'-deoxy analog. The oral LD₅₀ in mice for 3'-deoxykanamycin C is ≥5000 mg/kg, which is >11-fold higher than the reported oral LD₅₀ for tobramycin sulfate (441 mg/kg) [1]. Intravenous LD₅₀ for 3'-deoxykanamycin C (225 mg/kg) is also 3.8-fold higher than that reported for tobramycin (58.6 mg/kg) in the same species [1]. This quantitative difference in acute tolerability indicates a wider safety margin for 3'-deoxykanamycin C in preclinical models.
| Evidence Dimension | Acute oral toxicity (LD₅₀ in mice) |
|---|---|
| Target Compound Data | ≥5000 mg/kg |
| Comparator Or Baseline | Tobramycin sulfate: 441 mg/kg |
| Quantified Difference | ≥11.3-fold higher (lower toxicity) |
| Conditions | Albino mice; single oral administration. |
Why This Matters
For research applications requiring extended dosing windows or where aminoglycoside toxicity is a limiting factor, 3'-deoxykanamycin C offers a quantifiably larger safety margin than the clinically available 3'-deoxy analog.
- [1] Gol'dberg, L.E. et al. (1985). Toxicity and antimicrobial properties of the new aminoglycoside antibiotic 535. Antibiot Med Biotekhnol, 30(10):743-7. PMID: 4091511. View Source
